

# "3-amino-N-(4-methoxyphenyl)benzamide" physical and chemical properties

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## Compound of Interest

Compound Name: 3-amino-N-(4-methoxyphenyl)benzamide

Cat. No.: B040881

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## Technical Guide: 3-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-amino-N-(4-methoxyphenyl)benzamide**, also known as 3-amino-4-methoxy-N-phenylbenzamide, is an aromatic amide with the chemical formula  $C_{14}H_{14}N_2O_2$ . This compound and its derivatives are of interest in various fields of chemical and pharmaceutical research. Structurally, it features a benzamide core with an amino and a methoxy group substitution on one phenyl ring and an N-phenyl substitution on the amide group. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and insights into its potential biological activities.

### Chemical and Physical Properties

The physical and chemical properties of **3-amino-N-(4-methoxyphenyl)benzamide** (CAS No. 120-35-4) are summarized in the table below. The data has been compiled from various sources and includes both experimental and estimated values.

Property	Value	Reference(s)
IUPAC Name	3-amino-4-methoxy-N-phenylbenzamide	[1][2][3]
Synonyms	3-Amino-4-methoxybenzanilide, 3-Amino-p-anisanilide, Fast Red KD Base	[4][5]
CAS Number	120-35-4	[5][6]
Molecular Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[3][5][7]
Molecular Weight	242.27 g/mol	[3][5][7]
Appearance	White to light yellow crystalline powder	[6][8]
Melting Point	154-156 °C	[6][9][10]
Boiling Point	364.5 °C at 760 mmHg (estimated)	[6]
Density	1.245 g/cm <sup>3</sup> (estimated)	[6]
Solubility	Sparingly soluble in water (33 mg/L at 20 °C, pH ~7.1).[11] Soluble in organic solvents like ethanol and acetone.[8] Slightly soluble in DMSO and Methanol.	[8][11]
LogP (Octanol-Water)	2.08 (at 23 °C and pH 7)	[11]

## Experimental Protocols

### Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide

Several synthetic routes for the preparation of **3-amino-N-(4-methoxyphenyl)benzamide** have been reported. Below are two representative protocols.

### Method 1: Amide Coupling from 3-amino-4-methoxybenzoic acid

This method involves the direct coupling of 3-amino-4-methoxybenzoic acid with aniline using a coupling agent.

- Materials:
  - 3-amino-4-methoxybenzoic acid
  - Aniline
  - N,N'-Diisopropylcarbodiimide (DIC)
  - N-hydroxybenzotriazole (HOBt)
  - Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
  - 0.5 N Sodium hydroxide (NaOH) solution
  - 10% Hydrochloric acid (HCl) solution
  - Brine
- Procedure:
  - Dissolve 3-amino-4-methoxybenzoic acid (1.20 mmol) in dichloromethane (20 mL).
  - Add N,N'-diisopropylcarbodiimide (DIC) (1.82 mmol) and N-hydroxybenzotriazole (HOBt) (1.82 mmol) to the solution.
  - Stir the resulting mixture for 30 minutes at room temperature.
  - Add aniline (1.68 mmol) to the reaction mixture.
  - Continue stirring for approximately 12 hours.
  - Quench the reaction by adding 20 mL of 0.5 N NaOH solution.

- Separate the organic layer and wash it successively with 30 mL of 10% dilute hydrochloric acid and 30 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization to yield **3-amino-N-(4-methoxyphenyl)benzamide**.[\[12\]](#)

#### Method 2: Multi-step Synthesis from p-chlorobenzoic acid

This industrial synthesis method involves a sequence of reactions starting from p-chlorobenzoic acid.[\[13\]](#)

- Step 1: Methoxylation
  - In a reactor, add p-chlorobenzoic acid (46.8g), methanol (250mL), and a suitable additive (e.g., TR-300, 12g).
  - Reflux the mixture for 10 hours to obtain p-methoxybenzoic acid.
- Step 2: Nitration
  - To the p-methoxybenzoic acid, add dichloroethane (166g) and a catalytic amount of sulfuric acid (98%, 0.5g).
  - Add nitric acid (98%, 19g) dropwise over 3 hours and continue the reaction for 2 hours at 45°C to yield the nitrated product.
- Step 3: Condensation with Aniline
  - To the nitration product in a condensation reactor, add a solvent (200mL) and aniline (40mL).
  - Heat the mixture to 98±2°C and add chlorosulfonic acid (30mL) dropwise over 30 minutes.
  - Continue the reaction for 4 hours to obtain the condensation product.

- Step 4: Reduction
  - To the condensation product in a reduction reactor, add 350mL of 30% sodium hydrosulfide solution.
  - Heat the mixture to  $80\pm 2^{\circ}\text{C}$  and react for 15 hours to obtain the final product, **3-amino-N-(4-methoxyphenyl)benzamide**.

## Spectral Data

The structural confirmation of **3-amino-N-(4-methoxyphenyl)benzamide** is typically achieved through various spectroscopic techniques.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): Predicted  $^1\text{H}$  NMR spectra are available in chemical databases.[\[6\]](#)[\[14\]](#) A typical predicted spectrum in DMSO- $\text{d}_6$  shows signals corresponding to the aromatic protons, the amine protons, the amide proton, and the methoxy group protons.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): Predicted  $^{13}\text{C}$  NMR data can also be found in chemical databases.[\[15\]](#) The spectrum would show distinct peaks for the carbon atoms in the two phenyl rings, the carbonyl carbon of the amide, and the methoxy carbon.
- IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and C-O stretching of the methoxy group.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (242.27 g/mol ).[\[16\]](#)

## Biological Activity and Potential Applications

While extensive biological studies on **3-amino-N-(4-methoxyphenyl)benzamide** are limited, the broader class of N-phenylbenzamide derivatives has shown interesting biological activities.

- Antiviral Activity: A study on N-phenylbenzamide derivatives reported their potential as inhibitors of Enterovirus 71 (EV71).[\[12\]](#) Specifically, a related compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed activity against EV71 strains in the low

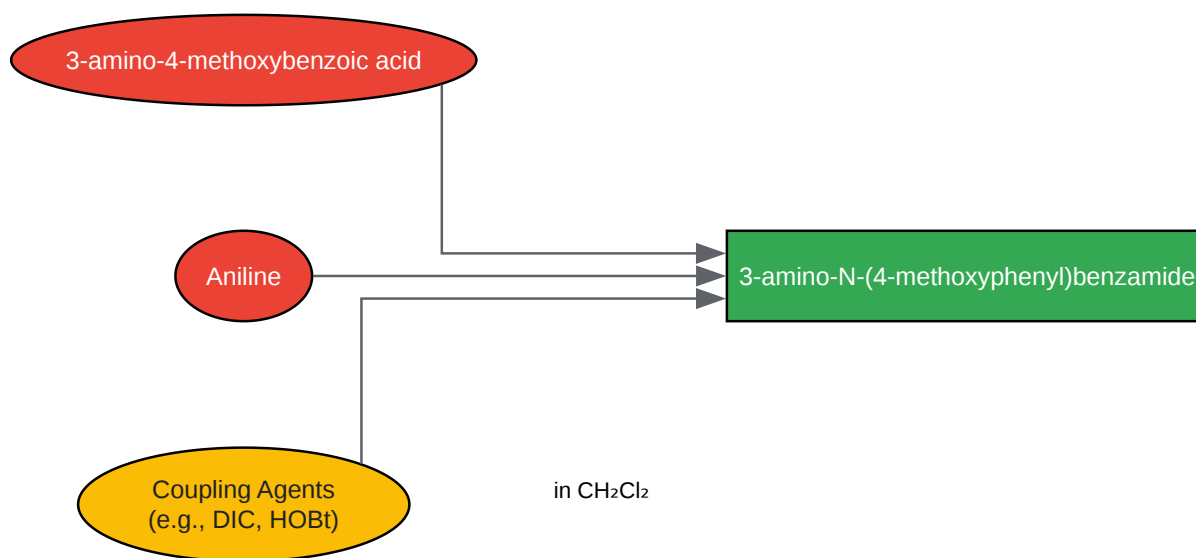
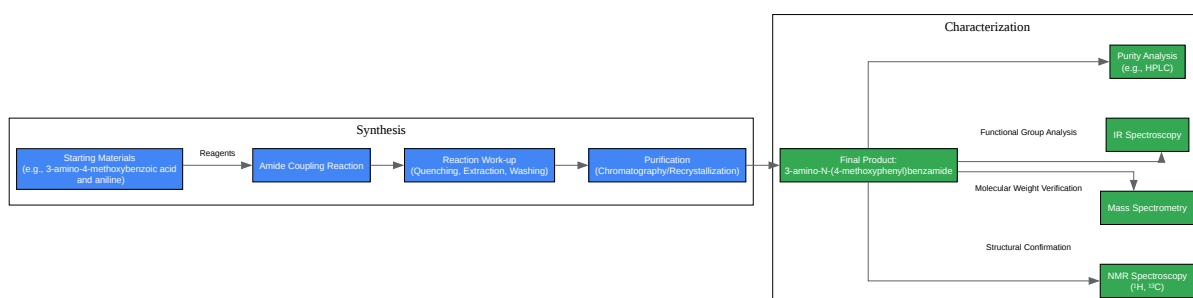
micromolar range.[12] This suggests that **3-amino-N-(4-methoxyphenyl)benzamide** could be a scaffold for the development of novel antiviral agents.

- Dye Intermediate: **3-amino-N-(4-methoxyphenyl)benzamide** is also known as "Fast Red KD Base" and is used as an intermediate in the synthesis of various dyes and pigments.[5][7][13] After diazotization, it can be used for dyeing cotton and other fibers, producing a vibrant red color.[13]

No specific signaling pathways involving **3-amino-N-(4-methoxyphenyl)benzamide** have been elucidated in the available literature. Research in this area is ongoing.

## Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of **3-amino-N-(4-methoxyphenyl)benzamide** and a potential synthetic pathway.



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